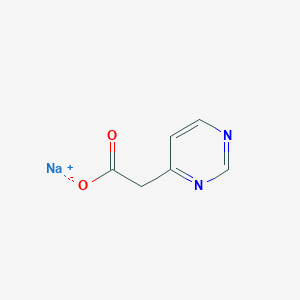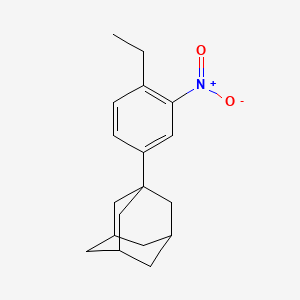![molecular formula C15H16FN3O3 B2501561 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941921-29-5](/img/structure/B2501561.png)
4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazolo[3,4-d]pyrimidine derivative . It has the molecular formula C15H17FN6O and an average mass of 316.333 Da . It contains several functional groups, including a fluorophenyl group, a methoxyethyl group, and a pyrrolopyrimidinedione group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyrimidines can be synthesized through various methods. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a methoxyethyl group, and a pyrrolopyrimidinedione group . It has a density of 1.4±0.1 g/cm3, a boiling point of 571.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 83.0±0.5 cm3, a polar surface area of 91 Å2, and a polarizability of 32.9±0.5 10-24 cm3 . It also has a surface tension of 50.6±7.0 dyne/cm and a molar volume of 222.6±7.0 cm3 .Aplicaciones Científicas De Investigación
Inhibition of Human Neutrophil Elastase
Compounds similar to 4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are reported as inhibitors of human neutrophil elastase (HNE). These compounds could be applied topically via inhalation for the treatment of diseases or conditions involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).
Synthesis and Characteristics of Polymers
Research on compounds structurally related to this chemical has led to the synthesis of deeply colored polymers with potential applications in organic electronics. These polymers show solubility in common organic solvents and have significant molecular weights (Macromolecules, 2012).
Molecular Structure Analysis
Studies have been conducted on molecular structures and crystal structures of compounds with similar characteristics. These studies help understand the hydrogen bonding and pi-pi stacking interactions in such compounds, which can be crucial for their application in material science and pharmaceuticals (Acta crystallographica. Section C, Crystal structure communications, 2009).
Applications in Optoelectronic Materials
Symmetrically substituted derivatives of similar compounds have been synthesized and characterized for their potential application in the synthesis of novel organic optoelectronic materials. Their optical properties, such as absorption and emission bands, are of particular interest (Dyes and Pigments, 2014).
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte derived from a structurally similar compound has been synthesized for use as an electron transport layer in inverted polymer solar cells. This application exploits the electron-deficient nature and planar structure of the diketopyrrolopyrrole backbone (Macromolecules, 2015).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the biological activities of related pyrazolo[3,4-d]pyrimidine derivatives, this compound may have potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-4-2-3-5-10(9)16/h2-5,13H,6-8H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQZTBOAIWGFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)acetate](/img/structure/B2501483.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)
![2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2501494.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2501495.png)
![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)
![n-{[1-(1,3-Dioxaindan-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)

![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/new.no-structure.jpg)
